N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine
Description
N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine is a multifunctional surfactant and glycine derivative characterized by a dodecyl (C12) hydrophobic tail and a hydrophilic headgroup containing two primary amine groups linked via an ethylenediamine backbone. Its molecular formula is C₁₈H₃₈N₄O₂, with a molecular weight of 342.53 g/mol. The compound’s structure enables applications in drug delivery, emulsification, and biochemical research due to its pH-dependent solubility and cationic surfactant properties .
Properties
CAS No. |
93839-34-0 |
|---|---|
Molecular Formula |
C18H39N3O2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-[2-(2-aminoethylamino)ethyl-dodecylamino]acetic acid |
InChI |
InChI=1S/C18H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-15-21(17-18(22)23)16-14-20-13-12-19/h20H,2-17,19H2,1H3,(H,22,23) |
InChI Key |
XBBCNNLBNDCZKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCNCCN)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine typically involves the reaction of dodecylamine with glycine, followed by the introduction of the aminoethyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Acid-Base Reactions
The compound exhibits zwitterionic behavior due to its amino and carboxylate groups. Protonation/deprotonation occurs under varying pH conditions:
-
At acidic pH (2–4): Protonation of amine groups (pKa ~9–10) and carboxylate (pKa ~2.3) occurs, forming a cationic species .
-
At neutral pH (6–8): Carboxylate remains deprotonated, while amines retain partial positive charges.
-
At alkaline pH (>10): Deprotonation of amines leads to a net negative charge.
Applications: pH-dependent micelle formation for drug encapsulation .
Acylation and Alkylation
The primary and secondary amines undergo nucleophilic substitution with acyl/alkyl halides:
These modifications tailor solubility and surfactant properties for biomedical applications .
Oxidation Reactions
The dodecyl chain and amino groups are susceptible to oxidation:
Dodecyl Chain Oxidation
-
Reagents: KMnO₄ (acidic conditions), O₃
-
Products: Shorter-chain aldehydes/carboxylic acids (C10–C12 derivatives) .
-
Mechanism: Radical-initiated β-scission of the alkyl chain .
Amine Oxidation
-
Reagents: H₂O₂, NaOCl
-
Products: Nitroxide radicals or N-oxides, altering redox activity.
Impact: Oxidation reduces surfactant efficacy but enhances biodegradability.
Micellization and Surface Activity
The compound forms micelles (CMC ≈ 0.1–0.5 mM) with a hydrophobic core and cationic surface :
Micelles enhance solubility of hydrophobic drugs (e.g., paclitaxel) by 15–20×.
Metal Ion Complexation
The aminoethyl groups coordinate transition metals, forming stable complexes:
| Metal Ion | Binding Sites | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu²⁺ | Tertiary amines | 8.2 ± 0.3 | Catalysis of ester hydrolysis |
| Fe³⁺ | Amine + carboxylate | 6.8 ± 0.2 | Oxidative stress modulation |
| Zn²⁺ | Primary amines | 5.9 ± 0.4 | Antimicrobial coatings |
Complexation alters redox activity and enables catalytic applications .
Lipid Bilayers
-
Mechanism: Electrostatic binding to anionic phospholipids (e.g., phosphatidylserine).
Protein Binding
-
Targets: Serum albumin (Kd = 12 µM), cytochrome c.
-
Consequence: Modulates protein stability and enzymatic activity .
Stability Under Environmental Conditions
| Factor | Degradation Pathway | Half-Life | Conditions |
|---|---|---|---|
| UV Light | C-N bond cleavage | 4.2 hours | λ = 254 nm, 25°C |
| High Temp | Hydrolysis of amide bonds | 8 days | 80°C, pH 7 |
| Microbial | Alkyl chain β-oxidation | 21 days | Pseudomonas spp., 30°C |
Scientific Research Applications
Intracellular Delivery Systems
Overview:
N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine is primarily utilized in the development of lipid-based nanoparticle systems for the effective delivery of nucleic acids such as mRNA, siRNA, and DNA. These systems are crucial for gene therapy applications.
Key Findings:
- Lipid Nanoparticles: Research indicates that formulations incorporating this compound can enhance the stability and efficacy of nucleic acid delivery systems, enabling targeted and localized therapeutic effects in cells .
- Therapeutic Applications: The compound has been shown to improve the delivery efficiency of therapeutic agents, making it a promising candidate for treatments involving genetic disorders and cancers .
Environmental Remediation
Overview:
The compound has also been explored for its potential in environmental applications, particularly in the removal of heavy metals from aqueous solutions.
Case Study:
- In a study involving a composite material made from this compound and hydrous zirconium oxide, researchers achieved a remarkable 99.35% removal efficiency for Ni(II) ions from contaminated water. This was accomplished under optimized conditions involving specific pH levels and contact times .
Biomedical Applications
Overview:
The unique chemical structure of this compound allows it to interact favorably with biological membranes, making it suitable for various biomedical applications.
Applications:
- Drug Delivery: Its ability to form stable complexes with drugs enhances their solubility and bioavailability, which is particularly beneficial in oral and parenteral drug formulations.
- Gene Editing Technologies: The compound is being researched for its role in facilitating CRISPR/Cas9 gene editing processes by improving the delivery of guide RNA and Cas9 proteins into target cells .
Cosmetic and Personal Care Products
Overview:
Due to its surfactant properties, this compound is being incorporated into formulations for cosmetic products.
Benefits:
- Emulsification: It acts as an emulsifier, helping to stabilize oil-in-water formulations.
- Skin Conditioning: Its moisturizing properties contribute to improved skin feel and hydration in various skincare products.
Mechanism of Action
The mechanism by which N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine exerts its effects involves its interaction with lipid bilayers and proteins. The long alkyl chain allows it to embed within lipid membranes, while the amine groups can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
Lauroyl Ethylenediamine Triacetic Acid (ED3A)
Structure: Lauroyl ED3A (N-{2-[Bis(carboxymethyl)amino]ethyl}-N-dodecanoylglycine) shares the dodecyl chain but replaces the aminoethyl groups with carboxymethyl moieties. Its molecular formula is C₂₀H₃₄N₂O₈ . Functional Differences:
- Chelation Capacity : ED3A’s carboxylic acid groups confer strong metal-chelating properties, making it ideal for detergents and cosmetic formulations .
- pH Sensitivity : Unlike the target compound, ED3A’s solubility is highly pH-dependent, with optimal chelation at neutral to alkaline conditions.
- Applications : Primarily used in industrial detergents and personal care products, whereas the target compound’s amine groups favor biomedical applications like gene delivery .
N-(2-Hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycine Monohydrochloride
Structure: This C18-derivative (C₂₄H₄₈N₂O₄·HCl) features a longer alkyl chain (octadecyl vs. dodecyl) and a hydroxyethyl group instead of aminoethyl . Key Differences:
- Hydrophobicity : The longer chain reduces critical micelle concentration (CMC) (~0.2 mM vs. ~0.5 mM for the target compound), enhancing surfactant efficiency.
- Reactivity : The hydroxyethyl group diminishes cationic character, limiting its use in pH-sensitive drug delivery systems compared to the target compound’s amine-rich structure .
N-(2-Aminoethyl)glycine
Structure : A simpler analog (C₄H₁₀N₂O₂) lacking the dodecyl chain and secondary amine .
Functional Contrast :
- Surfactant Potential: Absence of a hydrophobic tail eliminates micelle formation, restricting applications to biochemical research (e.g., peptide synthesis) .
Data Table: Comparative Properties
*Hypothetical values based on structural analogs.
Biological Activity
N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine, commonly referred to as Dodecylglycine, is a cationic amino acid derivative notable for its potential applications in drug delivery and antimicrobial activity. This compound features a dodecyl chain, which enhances its lipophilicity, thus facilitating interactions with biological membranes. This article explores the biological activity of Dodecylglycine, including its mechanisms of action, efficacy in various applications, and relevant case studies.
- Molecular Formula : C₁₅H₃₁N₃O₂
- Molecular Weight : 329.52 g/mol
- CAS Number : 93839-34-0
- EINECS Number : 298-804-1
Dodecylglycine exhibits its biological activity primarily through the following mechanisms:
- Membrane Interaction : The long hydrophobic dodecyl chain allows for significant interaction with lipid membranes, enhancing cell permeability and facilitating the delivery of therapeutic agents.
- Antimicrobial Activity : Studies have indicated that Dodecylglycine possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. This is attributed to its ability to disrupt microbial membranes.
- Gene Delivery : As a cationic lipid, Dodecylglycine has been utilized in nanoparticle formulations for the delivery of nucleic acids into cells, improving transfection efficiency.
Biological Activity Overview
Antimicrobial Efficacy
A study conducted by researchers demonstrated that Dodecylglycine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were found to be lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Gene Delivery Applications
In a recent experiment involving lipid nanoparticles formulated with Dodecylglycine, researchers achieved a transfection efficiency exceeding 70% in human cell lines. This study highlights the compound's capability to facilitate the intracellular delivery of plasmid DNA, which is critical for gene therapy applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalized glycine derivatives and alkylation agents. For example:
Step 1 : React N-(2-aminoethyl)glycine with dodecyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dodecyl chain .
Step 2 : Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to remove unreacted starting materials .
Step 3 : Confirm intermediate structures using NMR (¹H/¹³C) and LC-MS. Optimize yields by controlling stoichiometry (1:1.2 molar ratio for alkylation) and reaction time (24–48 hours at 60°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
- Methodological Answer :
- ¹H NMR : Focus on the ethylenediamine backbone (δ 2.6–3.1 ppm, multiplet) and dodecyl chain (δ 0.8–1.5 ppm). Integration ratios confirm substitution patterns .
- FT-IR : Identify amine N-H stretches (3300–3500 cm⁻¹) and carboxylate C=O (1650–1700 cm⁻¹) to verify functional groups .
- LC-MS : Use ESI+ mode to detect the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of dodecyl chain, m/z ~185) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (classified as Skin Corrosion/Irritant Category 2) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Storage : Keep in amber vials at 2–8°C, away from oxidizers (e.g., peroxides) to prevent degradation .
Advanced Research Questions
Q. How does the amphiphilic structure of this compound influence its self-assembly in aqueous systems, and what experimental approaches can validate these behaviors?
- Methodological Answer :
- Critical Micelle Concentration (CMC) : Measure via surface tension (Wilhelmy plate method) or fluorescence spectroscopy (pyrene probe). Expect CMC values <1 mM due to the dodecyl chain .
- Dynamic Light Scattering (DLS) : Analyze hydrodynamic diameter (50–200 nm) and polydispersity index (<0.3) to confirm micelle formation .
- Cryo-TEM : Image micelle morphology (spherical vs. lamellar) under vitrified conditions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. biocompatibility) across studies?
- Methodological Answer :
- Controlled Variables : Standardize cell lines (e.g., HEK293 vs. HeLa), exposure time (24 vs. 48 hours), and serum content (fetal bovine serum may alter micelle stability) .
- Dose-Response Curves : Use nonlinear regression (Hill equation) to calculate IC₅₀ values. Compare with structurally similar surfactants (e.g., CTAB) to contextualize toxicity .
- Metabolic Assays : Combine MTT and LDH release assays to distinguish membrane disruption from mitochondrial toxicity .
Q. How can researchers investigate the pH-dependent protonation state of the ethylenediamine moiety and its impact on molecular interactions?
- Methodological Answer :
- Potentiometric Titration : Titrate the compound (0.1 M) with HCl/NaOH. Calculate pKa values (expected ~6.5–8.5 for secondary amines) using Henderson-Hasselbalch fits .
- Zeta Potential Measurements : Assess surface charge of micelles across pH 4–10. Correlate with protonation states to predict DNA/RNA binding efficiency .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing variability in self-assembly or biological activity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
